molecular formula C24H25NO3S B3469571 4-{[3-ethoxy-4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine

4-{[3-ethoxy-4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine

Cat. No. B3469571
M. Wt: 407.5 g/mol
InChI Key: USRBARXRTQIDRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a complex organic compound often involves multiple steps, each introducing a new functional group or building the carbon skeleton. The exact process would depend on the specific reactions involved .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity .


Physical And Chemical Properties Analysis

This could include studying properties like melting point, boiling point, solubility, optical activity, and others. These properties can be influenced by the compound’s molecular structure .

Mechanism of Action

If the compound has biological activity, its mechanism of action can be studied using various biochemical and pharmacological techniques. This could involve looking at its interactions with enzymes, receptors, or other biomolecules .

Safety and Hazards

Safety data would typically come from material safety data sheets (MSDS) and might include information on toxicity, flammability, environmental hazards, and safe handling practices .

Future Directions

Future research could involve synthesizing derivatives of the compound, studying its reactions with other substances, investigating its biological activity, or exploring potential applications .

properties

IUPAC Name

[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c1-2-27-23-16-19(24(29)25-12-14-26-15-13-25)10-11-22(23)28-17-20-8-5-7-18-6-3-4-9-21(18)20/h3-11,16H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRBARXRTQIDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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